molecular formula C15H25N3O4 B13206741 tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate

tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13206741
M. Wt: 311.38 g/mol
InChI Key: KKSAKLHFTZPANN-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester, a hydroxyl group, and a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the oxadiazole ring can produce a variety of reduced nitrogen-containing compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a promising lead compound for drug discovery .

Industry

In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties allow for the development of materials with specific characteristics, such as enhanced durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety can form hydrogen bonds and other interactions with biological molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and oxadiazole-containing molecules. Examples include:

Uniqueness

The uniqueness of tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate lies in its specific combination of functional groups. The presence of the oxadiazole moiety, along with the piperidine ring and tert-butyl ester, provides a distinct set of chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C15H25N3O4

Molecular Weight

311.38 g/mol

IUPAC Name

tert-butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C15H25N3O4/c1-5-11-16-12(22-17-11)9-15(20)7-6-8-18(10-15)13(19)21-14(2,3)4/h20H,5-10H2,1-4H3

InChI Key

KKSAKLHFTZPANN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)CC2(CCCN(C2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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